[(3-Bromobutyl)sulfanyl]benzene
Overview
Description
[(3-Bromobutyl)sulfanyl]benzene is an aromatic thioether compound that has gained significant importance due to its unique physical and chemical properties. This compound is commonly used in various fields of research and industry, particularly in the synthesis of other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromobutyl)sulfanyl]benzene typically involves the reaction of benzene with 3-bromobutyl sulfide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the sulfide, followed by the addition of benzene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(3-Bromobutyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming butyl sulfanyl benzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: [(3-Hydroxybutyl)sulfanyl]benzene, [(3-Aminobutyl)sulfanyl]benzene.
Oxidation: [(3-Bromobutyl)sulfinyl]benzene, [(3-Bromobutyl)sulfonyl]benzene.
Reduction: Butyl sulfanyl benzene.
Scientific Research Applications
[(3-Bromobutyl)sulfanyl]benzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which [(3-Bromobutyl)sulfanyl]benzene exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, the compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its reaction. The sulfanyl group plays a crucial role in this interaction, as it can form strong bonds with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- [(3-Chlorobutyl)sulfanyl]benzene
- [(3-Iodobutyl)sulfanyl]benzene
- [(3-Methylbutyl)sulfanyl]benzene
Uniqueness
[(3-Bromobutyl)sulfanyl]benzene is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its chloro and iodo counterparts. Additionally, the bromine atom’s size and electronegativity influence the compound’s overall reactivity and interaction with other molecules .
Biological Activity
[(3-Bromobutyl)sulfanyl]benzene, a compound featuring a bromobutyl group and a thiol moiety attached to a benzene ring, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of a benzene ring substituted with a sulfanyl (thiol) group and a bromobutyl side chain. The presence of these functional groups is crucial for its biological interactions.
Antimicrobial Properties
Research has indicated that compounds containing sulfur and halogen substituents exhibit significant antimicrobial activities. Specifically, this compound has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Cytotoxic Effects
Studies have demonstrated that this compound possesses cytotoxic properties against cancer cell lines. Notable observations include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.
- Mechanism of Action : The cytotoxicity is believed to be mediated through the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers in treated cells.
Case Studies
-
Antibacterial Activity Assessment :
A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent antibacterial activity. -
Cytotoxicity Evaluation :
In vitro tests on MCF-7 breast cancer cells revealed that treatment with 50 µM of this compound resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in early apoptotic cells, suggesting that the compound triggers apoptotic pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cellular damage.
- Inhibition of Key Enzymes : It potentially inhibits enzymes involved in cell proliferation and survival pathways, contributing to its cytotoxic effects.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-bromobutylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLOPHWGPPAUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306393 | |
Record name | Benzene, [(3-bromobutyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-75-8 | |
Record name | Benzene, [(3-bromobutyl)thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, [(3-bromobutyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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